6,8-Dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound classified under the category of chromones, which are aromatic compounds containing a benzopyranone structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity.
The synthesis of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one can be achieved through several methods, typically involving the bromination of chromone derivatives followed by sulfonylation.
The molecular structure of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one can be described as follows:
CC1=CC(=C(C=C1C(=O)OC2=C(C(=C(C=C2)Br)Br)S(=O)(=O)C)C)C
6,8-Dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one can participate in various chemical reactions:
The mechanism of action for this compound is primarily based on its ability to interact with biological targets through its electrophilic sites:
The specific biological targets and pathways influenced by this compound require further investigation through pharmacological studies.
The physical and chemical properties of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one include:
These properties are crucial for understanding its behavior in various applications and formulations.
6,8-Dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one has potential applications in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1